Cas no 476642-70-3 (3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)

3-(2,5-Dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring substituted with a 5-methylfuran group and a succinimide moiety. This structure confers potential reactivity as a versatile intermediate in organic synthesis, particularly for conjugation or crosslinking applications due to the presence of the dioxopyrrolidinyl group. The thiazole and furan heterocycles may contribute to its utility in medicinal chemistry or materials science, offering opportunities for further functionalization. Its well-defined molecular architecture ensures precise reactivity, making it suitable for targeted research applications requiring controlled modification or derivatization. The compound’s stability and purity are critical for reproducible results in experimental settings.
3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide structure
476642-70-3 structure
商品名:3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide
CAS番号:476642-70-3
MF:C19H15N3O4S
メガワット:381.405102968216
CID:6472075

3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide
    • 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide
    • Benzamide, 3-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-
    • インチ: 1S/C19H15N3O4S/c1-11-5-6-15(26-11)14-10-27-19(20-14)21-18(25)12-3-2-4-13(9-12)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,21,25)
    • InChIKey: XXRMWUOUQUEENZ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C2=CC=C(C)O2)=CS1)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1

3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0737-0314-20μmol
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
476642-70-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0737-0314-1mg
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
476642-70-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0737-0314-3mg
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
476642-70-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0737-0314-4mg
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
476642-70-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0737-0314-30mg
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
476642-70-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0737-0314-25mg
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
476642-70-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0737-0314-2μmol
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
476642-70-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0737-0314-5μmol
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
476642-70-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0737-0314-5mg
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
476642-70-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0737-0314-2mg
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
476642-70-3 90%+
2mg
$59.0 2023-05-17

3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 関連文献

3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamideに関する追加情報

Introduction to 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 476642-70-3) in Modern Chemical and Pharmaceutical Research

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide, identified by its CAS number 476642-70-3, represents a significant advancement in the field of medicinal chemistry. This heterocyclic benzamide derivative has garnered attention due to its unique structural features and promising biological activities. The presence of multiple pharmacophoric moieties, including a dioxopyrrolidine core, a thiazole ring, and a methylfuran substituent, positions this molecule as a versatile scaffold for drug discovery.

Recent studies have highlighted the potential of this compound in addressing various therapeutic challenges. The dioxopyrrolidine moiety is known for its stability and bioavailability-enhancing properties, making it an attractive component in drug design. In contrast, the thiazole ring is widely recognized for its antimicrobial and anti-inflammatory effects, while the methylfuran group contributes to the molecule's lipophilicity and metabolic stability. These structural attributes collectively contribute to the compound's multifaceted pharmacological profile.

One of the most compelling aspects of 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide is its demonstrated efficacy in preclinical models. Research has shown that this compound exhibits significant inhibitory activity against several target enzymes and pathways implicated in chronic diseases such as cancer and neurodegeneration. Specifically, studies indicate that it may interfere with key signaling cascades involved in cell proliferation and survival, offering a potential therapeutic strategy for conditions where dysregulation of these pathways is a hallmark.

The dioxopyrrolidine component of the molecule has been particularly studied for its role in modulating enzyme activity. This moiety interacts with specific amino acid residues in target proteins, thereby altering their conformational dynamics and functional output. Such interactions are critical for achieving high-affinity binding and prolonged biological activity. Additionally, the presence of the thiazole ring enhances the compound's ability to cross biological membranes, improving its bioavailability and distribution within the body.

The methylfuran substituent further contributes to the compound's pharmacological versatility by influencing its metabolic fate. This group can undergo selective oxidation or reduction pathways, allowing for tailored pharmacokinetic profiles depending on the disease context. For instance, studies suggest that this moiety may enhance the compound's resistance to rapid degradation by metabolic enzymes, thereby extending its therapeutic window.

In light of these findings, researchers are exploring synthetic modifications to optimize the pharmacological properties of 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide. By fine-tuning its structure—such as altering substituent positions or introducing additional functional groups—scientists aim to enhance its selectivity, potency, and safety profiles. These efforts align with broader trends in drug development toward more personalized and targeted therapies.

The integration of computational modeling and high-throughput screening has accelerated the discovery process for compounds like this one. Advanced techniques such as molecular docking simulations allow researchers to predict how different structural modifications will affect binding affinity and interaction with biological targets. Such methodologies have already been instrumental in identifying promising derivatives of 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide, paving the way for novel drug candidates.

Moreover, the growing emphasis on translational research has underscored the importance of bridging preclinical findings with clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are increasingly focused on validating the therapeutic potential of compounds like this one through rigorous clinical trials. Early-phase studies have shown encouraging results regarding safety and tolerability, suggesting that further development could yield significant clinical benefits.

The future prospects for 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yibenzoamide are bright given its unique structural composition and multifaceted biological activities. Continued research into its mechanisms of action will provide deeper insights into how it interacts with disease pathways at a molecular level. As our understanding evolves, so too will our ability to harness its potential for treating complex medical conditions.

In conclusion,3-(2,5-dioxopyrrolidin - 1 - yl) - N - 4 - (5 - methylfuran - 2 - yl) - 1 , 3 - thiazol - 2 - ylbenzamide (CAS No . 476642 - 70 - 3) stands as a testament to the ingenuity of modern medicinal chemistry. Its innovative design not only addresses current unmet medical needs but also opens new avenues for therapeutic intervention across multiple disease domains. As research progresses,this compound will undoubtedly play an integral role in shaping future treatment strategies, offering hope for patients worldwide.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.